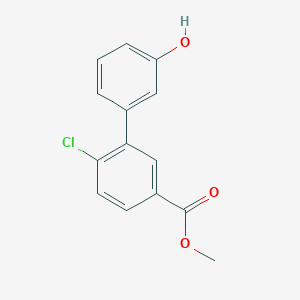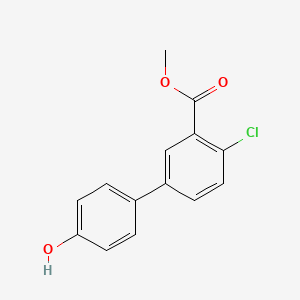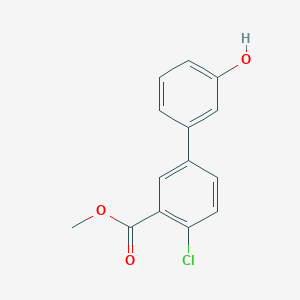
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% (4-MTP) is a phenolic compound with a wide range of applications in the scientific and medical fields. It is a colorless solid which is soluble in both water and organic solvents. 4-MTP has been used in a variety of research studies due to its unique properties and its ability to be used in a variety of different experiments.
Scientific Research Applications
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research studies. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a stabilizing agent in the production of pharmaceuticals. It has also been used in the synthesis of fluorescent dyes, as a corrosion inhibitor, and in the synthesis of anti-cancer drugs.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is known that the compound can act as an antioxidant and can scavenge reactive oxygen species. It can also act as a metal chelator, binding to metal ions and preventing them from participating in redox reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% are not fully understood. However, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties in vitro. It has also been shown to have protective effects against oxidative stress in animal models.
Advantages and Limitations for Laboratory Experiments
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. It is also soluble in both water and organic solvents, making it easy to handle and store. The main limitation of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is its lack of specificity, as it can interact with a variety of different molecules.
Future Directions
There are a number of potential future directions for the use of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% in scientific research. These include further research into its anti-cancer properties, its potential use as an antioxidant and metal chelator, and its potential use as a stabilizing agent in the synthesis of pharmaceuticals. Additionally, further research into its biochemical and physiological effects is needed to fully understand the compound's potential uses.
Synthesis Methods
4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with sodium hydroxide in aqueous solution. The reaction is carried out at room temperature for 1-2 hours and the resulting product is a 95% pure 4-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%. The reaction is simple and cost-effective, making it an attractive option for researchers.
properties
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-4-10(14(15,16)17)8-12(13)9-2-5-11(18)6-3-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAPPKZOGVGQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683640 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-08-7 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[4-(Piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6370676.png)